molecular formula C10H6O5 B13859246 8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid

8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid

Cat. No.: B13859246
M. Wt: 206.15 g/mol
InChI Key: PBTLYGAOVARIMU-UHFFFAOYSA-N
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Description

8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid, also known as Chromocarb or Chromone-2-carboxylic acid, is a compound with the molecular formula C10H6O4 and a molecular weight of 190.15 g/mol . This compound is part of the chromone family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of salicylic acid derivatives with acetic anhydride in the presence of a catalyst, followed by hydrolysis to yield the desired product . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Chromone-3-carboxylic acid
  • 4-Hydroxy-2-quinolones
  • Umbelliferone

Uniqueness

Compared to similar compounds, 8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C10H6O5

Molecular Weight

206.15 g/mol

IUPAC Name

8-hydroxy-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C10H6O5/c11-6-3-1-2-5-7(12)4-8(10(13)14)15-9(5)6/h1-4,11H,(H,13,14)

InChI Key

PBTLYGAOVARIMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)OC(=CC2=O)C(=O)O

Origin of Product

United States

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